(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide
Description
The compound (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c1-15-6-10-17(23-26-19-4-2-3-5-21(19)28-23)14-20(15)25-22(27)13-9-16-7-11-18(24)12-8-16/h2-14H,1H3,(H,25,27)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHGAIXSGATXIQ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide typically involves a multi-step process:
Formation of Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Methylphenyl Group: The benzothiazole derivative is then coupled with a 2-methylphenyl group through a Friedel-Crafts acylation reaction.
Formation of Propenamide Chain: The final step involves the formation of the propenamide chain by reacting the intermediate with 4-chlorocinnamic acid under basic conditions, followed by dehydration to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways like the PI3K-AKT or MAPK pathways, leading to alterations in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)prop-2-enamide: can be compared with other benzothiazole derivatives:
Cetylpyridinium Chloride: Known for its antimicrobial properties, but lacks the propenamide chain.
Domiphen Bromide: Similar in structure but used primarily as a disinfectant.
The unique combination of the benzothiazole moiety with the chlorophenyl and propenamide groups in This compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
